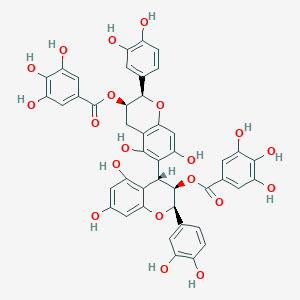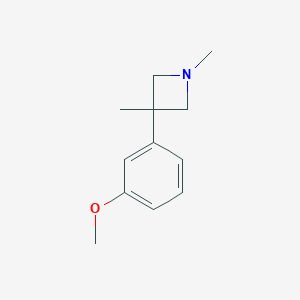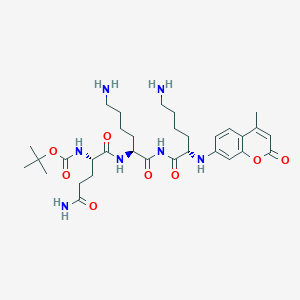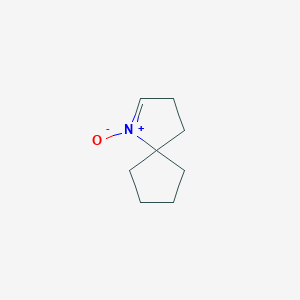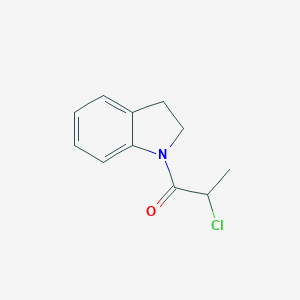
1-(2-Chlorpropanoyl)indolin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of indoline derivatives often involves strategic cyclizations and functional group transformations. For example, the total synthesis of indoline alkaloids using a cyclopropanation strategy highlights the complexity and versatility in constructing indoline skeletons, which could be relevant for synthesizing "1-(2-Chloropropanoyl)indoline" (Zhang, Song, & Qin, 2011). Additionally, strategies like palladium-catalyzed indolization of chloroanilines with internal alkynes offer pathways to indole and indoline derivatives, potentially applicable to "1-(2-Chloropropanoyl)indoline" synthesis (Shen et al., 2004).
Molecular Structure Analysis
The molecular structure of indoline derivatives, including "1-(2-Chloropropanoyl)indoline," is characterized by the indoline backbone. Crystallographic studies provide insights into the spatial arrangement and potential intermolecular interactions, essential for understanding reactivity and properties (Abdel-Jalil et al., 2015).
Chemical Reactions and Properties
Indoline and its derivatives engage in various chemical reactions, such as cycloadditions and amidations, contributing to their diverse chemical properties. For instance, the rhodium(I)-catalyzed [2+2+2] cycloadditions with N-functionalized 1-alkynylamides for the regiospecific synthesis of substituted indolines illustrate the potential reactivity of "1-(2-Chloropropanoyl)indoline" (Witulski & Stengel, 1999).
Physical Properties Analysis
The physical properties of indoline derivatives, such as solubility, melting point, and stability, are crucial for their handling and application in various fields. Studies on the photochromic properties of indoline spiropyrans, for example, shed light on the photophysical characteristics that could be relevant to "1-(2-Chloropropanoyl)indoline" (Pugachev et al., 2020).
Wissenschaftliche Forschungsanwendungen
Synthese von Indolizin-Derivaten
Indolizin ist ein stickstoffhaltiger Heterocyclus, der eine Vielzahl von potentiellen biologischen Aktivitäten aufweist . 1-(2-Chlorpropanoyl)indolin könnte möglicherweise bei der Synthese von Indolizin-Derivaten verwendet werden, die ausgezeichnete Fluoreszenzeigenschaften besitzen und als organische fluoreszierende Moleküle für biologische und materielle Anwendungen eingesetzt werden können .
Radikalische Cyclisierung/Kreuzkupplung
Radikalinduzierte synthetische Ansätze erhalten aufgrund ihrer einzigartigen Vorteile wie effiziente Heterocyclenbildung, effiziente C–C- oder C–X-Bindungsbildung und hohe Atom- und Schrittökonomie zunehmende Aufmerksamkeit . This compound könnte möglicherweise in diesen radikalischen Cyclisierungs-/Kreuzkupplungsprozessen verwendet werden.
Synthese von Indol-Derivaten
Indole sind ein bedeutendes heterocyclisches System in Naturprodukten und Medikamenten . Die Anwendung von Indol-Derivaten, die möglicherweise aus this compound synthetisiert werden, zur Behandlung von Krebszellen, Mikroben und verschiedenen Arten von Störungen im menschlichen Körper hat in den letzten Jahren zunehmend Aufmerksamkeit erregt .
Biologisch aktive Verbindungen
Indole, sowohl natürliche als auch synthetische, zeigen verschiedene biologisch wichtige Eigenschaften . This compound könnte möglicherweise bei der Synthese dieser biologisch aktiven Verbindungen verwendet werden.
Katalytische Synthese
Katalytische Synthesemethoden sind ein wichtiger Forschungsbereich im Bereich der Chemie . This compound könnte möglicherweise in diesen katalytischen Syntheseprozessen verwendet werden.
Dearomatisierungsreaktionen
Dearomatisierungsreaktionen werden verwendet, um dreidimensionale Strukturen zu erhalten, die im Zusammenhang mit der Wirkstoffforschung von Interesse sind . This compound könnte möglicherweise bei der Dearomatisierung des Indolkerns verwendet werden, um solche Strukturen zu erhalten .
Safety and Hazards
Zukünftige Richtungen
Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field .
Wirkmechanismus
Target of Action
1-(2-Chloropropanoyl)indoline is a biochemical used in proteomics research It’s known that indole derivatives, which include 1-(2-chloropropanoyl)indoline, have been found to bind with high affinity to multiple receptors , making them useful in developing new therapeutic derivatives.
Mode of Action
Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets, leading to changes that can inhibit or promote certain biological processes.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight of 20967 , can influence its pharmacokinetic profile.
Result of Action
Given the wide range of biological activities exhibited by indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
2-chloro-1-(2,3-dihydroindol-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-8(12)11(14)13-7-6-9-4-2-3-5-10(9)13/h2-5,8H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXVQAFCFXWGFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=CC=CC=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397590 | |
| Record name | 1-(2-chloropropanoyl)indoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
107236-27-1 | |
| Record name | 1-(2-chloropropanoyl)indoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












